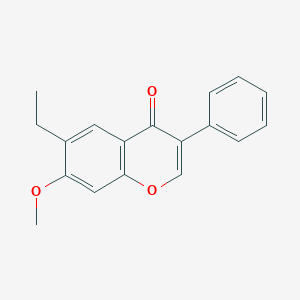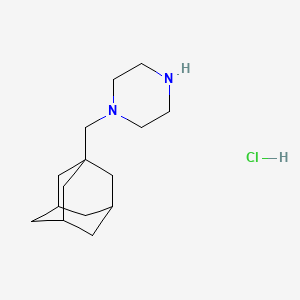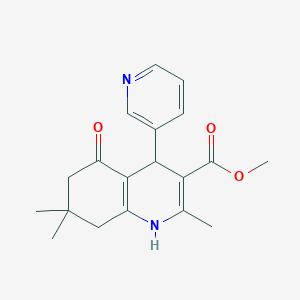
Tetradecanamide, N-(2-hydroxy-5-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- is an organic compound with the molecular formula C21H35NO2 It is a member of the amide family, characterized by the presence of a long alkyl chain and a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- typically involves the reaction of tetradecanoic acid with N-(2-hydroxy-5-methylphenyl)amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, potentially affecting the amide bond or the phenolic group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
科学的研究の応用
Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism of action of Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The long alkyl chain may also play a role in its interaction with lipid membranes and other hydrophobic environments.
類似化合物との比較
- N-(2-hydroxy-5-methylphenyl)decanamide
- N-(3,5-dimethylphenyl)tetradecanamide
- N-(2-hydroxy-5-methylphenyl)-2-thiophenecarboxamide
Comparison: Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- is unique due to its specific substitution pattern on the phenyl ring and the length of its alkyl chain. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
特性
CAS番号 |
137308-45-3 |
|---|---|
分子式 |
C21H35NO2 |
分子量 |
333.5 g/mol |
IUPAC名 |
N-(2-hydroxy-5-methylphenyl)tetradecanamide |
InChI |
InChI=1S/C21H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-21(24)22-19-17-18(2)15-16-20(19)23/h15-17,23H,3-14H2,1-2H3,(H,22,24) |
InChIキー |
NCOGCKYKJYGRBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide](/img/structure/B11984849.png)


![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11984862.png)

![3-Bromo-N-{[(3-bromobenzoyl)amino][4-(dimethylamino)phenyl]methyl}benzamide](/img/structure/B11984878.png)


![6-Amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11984925.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11984926.png)
![(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11984928.png)
![{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11984929.png)


